2,4,8-Trihydroxy-1-tetralone, trans-(-)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8-Trihydroxy-1-tetralone, trans-(-)- typically involves the hydroxylation of tetralone derivatives. One common method includes the use of hydroxylating agents such as hydrogen peroxide or osmium tetroxide under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, with the temperature maintained at around 0-25°C to ensure selective hydroxylation .
Industrial Production Methods
Industrial production of 2,4,8-Trihydroxy-1-tetralone, trans-(-)- may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product . Catalysts such as palladium or platinum may be employed to enhance the efficiency of the hydroxylation process .
Chemical Reactions Analysis
Types of Reactions
2,4,8-Trihydroxy-1-tetralone, trans-(-)- undergoes various chemical reactions, including:
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated tetralone derivatives.
Scientific Research Applications
2,4,8-Trihydroxy-1-tetralone, trans-(-)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,8-Trihydroxy-1-tetralone, trans-(-)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups in the compound can form hydrogen bonds with active sites of enzymes, modulating their activity . Additionally, the compound may interact with cellular pathways involved in oxidative stress, thereby exerting its antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
2,4,8-Trihydroxy-1-tetralone, cis-: A stereoisomer with different spatial arrangement of hydroxyl groups.
1-Tetralone: A related compound lacking the hydroxyl groups.
2-Tetralone: Another derivative with a different substitution pattern.
Uniqueness
2,4,8-Trihydroxy-1-tetralone, trans-(-)- is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its trans-configuration allows for specific interactions with molecular targets, differentiating it from its cis-isomer and other tetralone derivatives .
Properties
CAS No. |
330477-81-1 |
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Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(2S,4S)-2,4,8-trihydroxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H10O4/c11-6-3-1-2-5-7(12)4-8(13)10(14)9(5)6/h1-3,7-8,11-13H,4H2/t7-,8-/m0/s1 |
InChI Key |
FHAMKLIXDLEUPK-YUMQZZPRSA-N |
Isomeric SMILES |
C1[C@@H](C2=C(C(=CC=C2)O)C(=O)[C@H]1O)O |
Canonical SMILES |
C1C(C2=C(C(=CC=C2)O)C(=O)C1O)O |
Origin of Product |
United States |
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